

# Physical and chemical properties of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

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## Compound of Interest

Compound Name: (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

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## An In-depth Technical Guide to (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

### Authored by: Gemini, Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of the physical and chemical properties of **(3,5-Diphenyl-pyrazol-1-yl)-acetic acid**, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its synthesis, spectral characteristics, and predicted physicochemical parameters. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information and draws logical inferences from closely related analogs to provide a valuable resource for researchers. The guide also explores the broader context of pyrazole derivatives in drug discovery, highlighting the potential applications and reactivity of this class of compounds.

## Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.<sup>[1][2]</sup> Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is frequently found

in biologically active compounds.[2] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3] This versatility has led to the development of numerous blockbuster drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, underscoring the therapeutic potential embedded within the pyrazole core.[2]

**(3,5-Diphenyl-pyrazol-1-yl)-acetic acid** belongs to this important class of compounds. The presence of two phenyl groups at positions 3 and 5 of the pyrazole ring, combined with an acetic acid moiety at the 1-position, suggests a molecule with potential for diverse biological interactions and applications in drug design and development. This guide aims to provide a detailed understanding of its fundamental chemical and physical characteristics.

## Physicochemical Properties

Precise experimental data for **(3,5-Diphenyl-pyrazol-1-yl)-acetic acid** is not widely available in the current literature. However, based on its structure and data from chemical suppliers and analogous compounds, we can compile a profile of its key physicochemical properties.

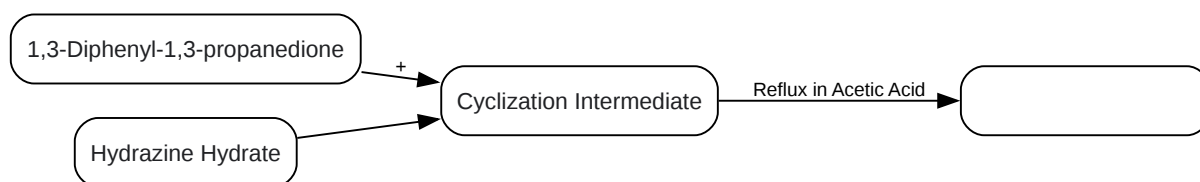
Property	Value	Source/Comment
Molecular Formula	C <sub>17</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	--INVALID-LINK--
Molecular Weight	278.31 g/mol	Calculated from the molecular formula
CAS Number	93323-67-2	--INVALID-LINK--
Appearance	White to off-white solid	Predicted[4]
Melting Point	Not available	Experimental data not found. For comparison, the related compound 3,5-diphenylpyrazole has a melting point of 199-203 °C. The melting point of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid is 186-188 °C.[5]
Boiling Point	496.2 ± 33.0 °C	Predicted[4]
Density	1.20 ± 0.1 g/cm <sup>3</sup>	Predicted[4]
pKa	3.59 ± 0.10	Predicted[4]
Solubility	Soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water.	General solubility for pyrazole derivatives.[6]

## Synthesis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

While a specific, detailed protocol for the synthesis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid is not readily available, a plausible and widely used synthetic route for N-alkylated pyrazoles involves a two-step process. This process begins with the synthesis of the core pyrazole ring, followed by the alkylation of the nitrogen atom.

## Synthesis of the 3,5-Diphenylpyrazole Intermediate

The most common method for synthesizing 1,3,5-trisubstituted pyrazoles is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] In this case, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) would be reacted with hydrazine hydrate.



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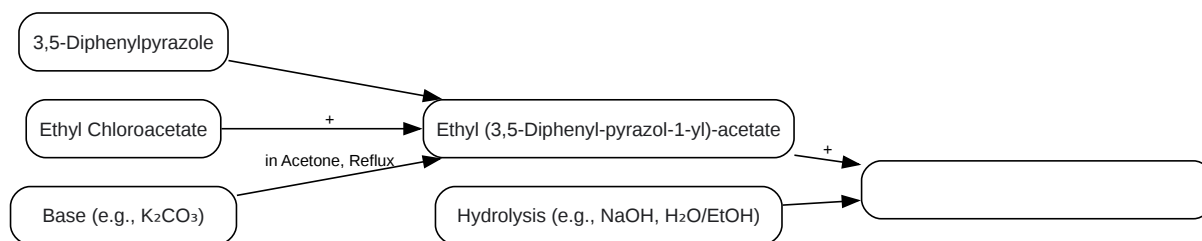
Caption: General synthesis of the 3,5-diphenylpyrazole core.

Protocol for the Synthesis of 3,5-Diphenylpyrazole:

- To a solution of 1,3-diphenyl-1,3-propanedione (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.1 eq).
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Filter the precipitated solid, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 3,5-diphenylpyrazole.

## N-Alkylation to (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

The second step involves the N-alkylation of the synthesized 3,5-diphenylpyrazole with an appropriate haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis of the ester.



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Caption: N-Alkylation and hydrolysis to yield the final product.

Protocol for the Synthesis of **(3,5-Diphenyl-pyrazol-1-yl)-acetic acid**:

- In a round-bottom flask, dissolve 3,5-diphenylpyrazole (1.0 eq) in acetone.
- Add a base such as anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq) to the solution.
- Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.
- Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
- After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.
- To the resulting crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water.
- Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture and acidify with dilute hydrochloric acid until the product precipitates.
- Filter the solid, wash with cold water, and dry.

- Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure **(3,5-Diphenyl-pyrazol-1-yl)-acetic acid**.

## Spectral Characterization

While the specific spectra for **(3,5-Diphenyl-pyrazol-1-yl)-acetic acid** are not readily available, we can predict the expected spectral features based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the pyrazole ring proton, and a singlet for the methylene protons of the acetic acid group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

Expected <sup>1</sup>H NMR Chemical Shifts (in CDCl<sub>3</sub> or DMSO-d<sub>6</sub>):

- ~10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).
- ~7.2-8.0 ppm (m, 10H): Aromatic protons of the two phenyl groups.
- ~6.5-7.0 ppm (s, 1H): Proton at the C4 position of the pyrazole ring.
- ~5.0-5.5 ppm (s, 2H): Methylene protons of the acetic acid moiety (-CH<sub>2</sub>-).

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbon atoms of the pyrazole ring, the phenyl groups, and the acetic acid moiety.

Expected <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub> or DMSO-d<sub>6</sub>):

- ~170-175 ppm: Carbonyl carbon of the carboxylic acid.
- ~125-155 ppm: Aromatic and pyrazole carbons.
- ~50-55 ppm: Methylene carbon of the acetic acid moiety.

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carboxylic acid group and the aromatic rings.

Expected IR Absorption Bands ( $\text{cm}^{-1}$ ):

- ~2500-3300 (broad): O-H stretching of the carboxylic acid.
- ~1700-1725: C=O stretching of the carboxylic acid.
- ~1600, 1450-1500: C=C stretching of the aromatic rings.
- ~3000-3100: Aromatic C-H stretching.
- ~2850-2960: Aliphatic C-H stretching.

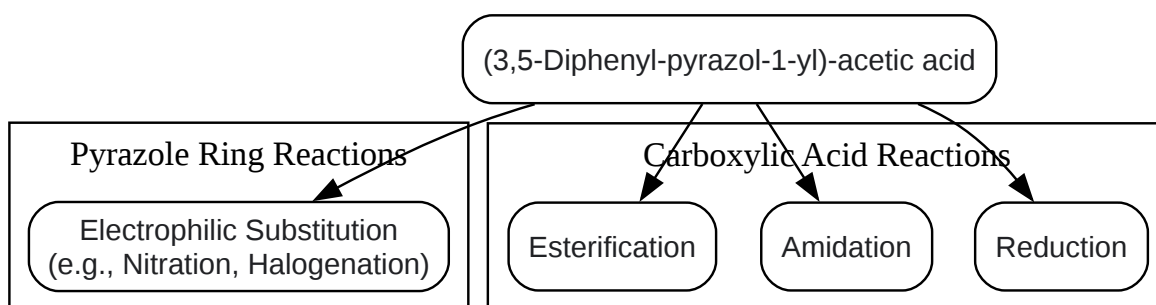
## Mass Spectrometry

In the mass spectrum, the molecular ion peak  $[M]^+$  corresponding to the molecular weight of 278.31 would be expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group ( $-\text{COOH}$ ) and fragmentation of the pyrazole ring and phenyl substituents.

## Chemical Reactivity and Stability

The chemical reactivity of **(3,5-Diphenyl-pyrazol-1-yl)-acetic acid** is dictated by the functional groups present: the pyrazole ring, the phenyl substituents, and the carboxylic acid moiety.

- **Pyrazole Ring:** The pyrazole ring is aromatic and generally stable. It can undergo electrophilic substitution, typically at the C4 position.<sup>[9]</sup>
- **Carboxylic Acid:** The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
- **Stability:** The compound is expected to be a stable solid under normal laboratory conditions. The predicted storage temperature is 2-8°C.<sup>[4]</sup>



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Caption: Potential reaction pathways for **(3,5-Diphenyl-pyrazol-1-yl)-acetic acid**.

## Potential Applications in Drug Discovery

While specific biological activity data for **(3,5-Diphenyl-pyrazol-1-yl)-acetic acid** is scarce, the broader class of diphenyl pyrazole derivatives has shown significant promise in various therapeutic areas.[2][3] The structural motifs present in this molecule suggest several potential avenues for drug discovery research:

- **Anti-inflammatory Agents:** Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[2]
- **Anticancer Agents:** The pyrazole scaffold has been incorporated into numerous compounds with demonstrated anti-proliferative activity against various cancer cell lines.[1]
- **Antimicrobial Agents:** Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[3]

The acetic acid moiety provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

## Conclusion

**(3,5-Diphenyl-pyrazol-1-yl)-acetic acid** is a molecule with significant potential in the field of medicinal chemistry, stemming from its core pyrazole structure and versatile functional groups. While a complete experimental characterization is not yet available in the public domain, this



guide has synthesized the existing predicted data and information from analogous compounds to provide a comprehensive technical overview. The outlined synthetic strategies and predicted spectral data offer a solid foundation for researchers looking to work with this compound. Further experimental investigation into its physical, chemical, and biological properties is warranted to fully unlock its potential in the development of novel therapeutics.

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